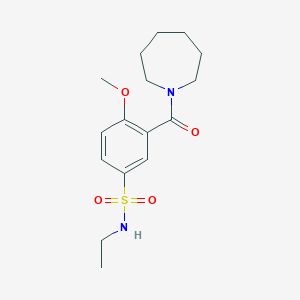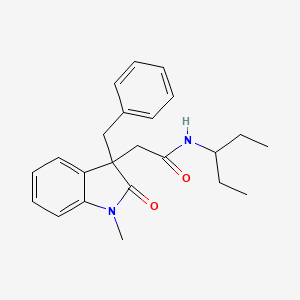![molecular formula C22H27N3O2 B5427486 N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5427486.png)
N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide, commonly known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. MPAPA is a piperazine derivative that exhibits potent anti-inflammatory and analgesic properties. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, chronic pain, and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of MPAPA is not yet fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MPAPA has also been shown to modulate the activity of various enzymes and receptors involved in pain signaling, including COX-2 and TRPV1.
Biochemical and Physiological Effects:
MPAPA has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, a key enzyme involved in the production of prostaglandins. MPAPA has also been shown to modulate the activity of TRPV1, a receptor involved in pain signaling. Additionally, the compound has been shown to exhibit antioxidant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
MPAPA has several advantages as a research tool. The compound exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for investigating the mechanisms underlying these processes. MPAPA is also relatively easy to synthesize, allowing for large-scale production of the compound. However, there are also limitations to the use of MPAPA in lab experiments. The compound has not yet been extensively studied in humans, and its safety profile is not well established. Additionally, the exact mechanism of action of MPAPA is not yet fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPAPA. One area of interest is the development of novel MPAPA derivatives with improved pharmacological properties. Another potential direction is the investigation of MPAPA's potential as a therapeutic agent in various diseases, including cancer, chronic pain, and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of MPAPA and to establish its safety profile in humans.
Synthesemethoden
The synthesis of MPAPA involves the reaction of 3-methoxybenzoyl chloride with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid in the presence of triethylamine. The resulting product is then treated with acetic anhydride to obtain MPAPA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
MPAPA has been the subject of numerous scientific studies, owing to its promising therapeutic potential. The compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. MPAPA has also been investigated for its potential anticancer activity, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-27-21-11-5-10-20(17-21)23-22(26)18-25-15-13-24(14-16-25)12-6-9-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3,(H,23,26)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAQRPTNBQLBU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5427419.png)

![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)


![benzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5427444.png)
![4,5-dimethyl-N'-[1-(2-thienyl)butylidene]-3-thiophenecarbohydrazide](/img/structure/B5427446.png)
![3-fluoro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5427448.png)

![2,4-dimethoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5427461.png)
![5-nitro-6-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5427468.png)
![N-[1-methyl-2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5427495.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)